molecular formula C20H16FN3O3 B11463837 6-(4-fluorophenyl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

6-(4-fluorophenyl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

Cat. No.: B11463837
M. Wt: 365.4 g/mol
InChI Key: FSFFZMGSHNOFAS-UHFFFAOYSA-N
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Description

6-(4-FLUOROPHENYL)-5-(4-METHOXYPHENYL)-1-METHYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrrolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-FLUOROPHENYL)-5-(4-METHOXYPHENYL)-1-METHYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the condensation of appropriate fluorophenyl and methoxyphenyl precursors with pyrrolopyrimidine intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction parameters, such as reagent concentrations, reaction time, and purification techniques, is crucial to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

6-(4-FLUOROPHENYL)-5-(4-METHOXYPHENYL)-1-METHYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties .

Scientific Research Applications

6-(4-FLUOROPHENYL)-5-(4-METHOXYPHENYL)-1-METHYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-FLUOROPHENYL)-5-(4-METHOXYPHENYL)-1-METHYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    6-(4-METHOXYPHENYL)PYRIMIDINE-2,4-DIAMINE: This compound shares structural similarities but lacks the fluorophenyl group.

    (4-METHOXYPHENYL)(4-(TRIFLUOROMETHYL)PHENYL)METHANONE: Similar in structure but contains a

Properties

Molecular Formula

C20H16FN3O3

Molecular Weight

365.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-5-(4-methoxyphenyl)-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H16FN3O3/c1-24-18-16(19(25)23-20(24)26)15(11-5-9-14(27-2)10-6-11)17(22-18)12-3-7-13(21)8-4-12/h3-10,22H,1-2H3,(H,23,25,26)

InChI Key

FSFFZMGSHNOFAS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=C(N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC)C(=O)NC1=O

Origin of Product

United States

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